N-(4-chloro-2-methylphenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a pyrrolidinylthio group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide typically involves the following steps:
Formation of the Pyrrolidinylthio Intermediate: The pyrrolidinylthio group can be synthesized by reacting a pyrrolidine derivative with a thiol compound under controlled conditions.
Coupling with the Chloro-Substituted Phenyl Ring: The intermediate is then coupled with a 4-chloro-2-methylphenyl derivative through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are common practices.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amines and Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism by which N-(4-chloro-2-methylphenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(2,5-dioxo-1-pyrrolidinyl)thio]acetamide
- N-(4-methylphenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide
- N-(4-chloro-2-methylphenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propionamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its chloro-substituted phenyl ring and pyrrolidinylthio group differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-12-9-13(20)7-8-15(12)21-17(23)11-26-16-10-18(24)22(19(16)25)14-5-3-2-4-6-14/h2-9,16H,10-11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLAOWFXJISETN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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